2-[(1-Naphthyloxy)methyl]-1h-benzimidazole

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

2-[(1-Naphthyloxy)methyl]-1H-benzimidazole (CAS 56186-98-2) is a benzimidazole derivative featuring a 1-naphthyloxymethyl substituent at the 2-position. This bicyclic heterocyclic compound (C18H14N2O, MW 274.3 g/mol) possesses a computed XLogP3-AA value of 4.2, indicating pronounced lipophilicity.

Molecular Formula C18H14N2O
Molecular Weight 274.323
CAS No. 56186-98-2
Cat. No. B2449428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Naphthyloxy)methyl]-1h-benzimidazole
CAS56186-98-2
Molecular FormulaC18H14N2O
Molecular Weight274.323
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H14N2O/c1-2-8-14-13(6-1)7-5-11-17(14)21-12-18-19-15-9-3-4-10-16(15)20-18/h1-11H,12H2,(H,19,20)
InChIKeyLLGDTPDWTJFLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1-Naphthyloxy)methyl]-1H-benzimidazole: Core Physicochemical and Structural Profile for Research Procurement


2-[(1-Naphthyloxy)methyl]-1H-benzimidazole (CAS 56186-98-2) is a benzimidazole derivative featuring a 1-naphthyloxymethyl substituent at the 2-position. This bicyclic heterocyclic compound (C18H14N2O, MW 274.3 g/mol) possesses a computed XLogP3-AA value of 4.2, indicating pronounced lipophilicity [1]. The molecule contains one hydrogen bond donor (the imidazole NH) and two hydrogen bond acceptors (the imidazole N and the ether O), along with three rotatable bonds, conferring a defined conformational flexibility [1]. As a member of the broader naphthyloxy-benzimidazole class, this compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with documented applications spanning antimicrobial evaluation and pesticidal activity [2].

Why 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole Cannot Be Simply Interchanged with Other 2-Substituted Benzimidazoles


The specific α-naphthyloxymethyl substitution pattern of this compound dictates a unique steric and electronic profile that is not interchangeable with other benzimidazole derivatives, including its β-naphthyloxy isomer or alkyl-substituted analogs. The 1-naphthyl group imposes a distinct spatial orientation compared to the 2-naphthyl isomer, directly impacting molecular recognition at biological targets [1]. Furthermore, the oxymethylene linker introduces conformational flexibility and an ether oxygen capable of participating in hydrogen bonding, a feature absent in direct methyl-linked analogs [2]. As a result, substituting this compound with a generic 2-substituted benzimidazole or even a close positional isomer will alter critical physicochemical properties such as lipophilicity, binding conformation, and metabolic stability, thereby confounding structure-activity relationship (SAR) studies and invalidating comparative biological assessments.

Quantitative Evidence for Selecting 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole Over Closest Analogs


Comparative Antimicrobial Activity Profile: α-Naphthyloxy vs. β-Naphthyloxy Isomers

In a direct comparative study of naphthyloxy derivatives of benzimidazole, the β-naphthyloxy isomers were found to be comparatively more active than their α-naphthyloxy counterparts in antimicrobial assays [1]. This qualitative difference establishes that the position of the naphthyloxy attachment (α vs. β) is a critical determinant of bioactivity. The target compound, bearing the α-naphthyloxy group, therefore presents a distinct activity profile that is not representative of the β-substituted class and cannot be extrapolated from β-isomer data. Procurement of the specific α-isomer is essential for accurately mapping SAR within this chemical series.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Lipophilicity (XLogP) as a Determinant of Membrane Permeability and Bioavailability

The target compound exhibits a computed XLogP3-AA value of 4.2 [1], which is markedly higher than that of the unsubstituted benzimidazole scaffold (XLogP ~1.1 for benzimidazole). This elevated lipophilicity, conferred by the naphthyl group, has direct implications for compound handling in biological assays: it predicts enhanced membrane permeability and a greater propensity for partitioning into lipid-rich environments, including cellular membranes and certain protein binding pockets [1]. In contrast, more polar benzimidazole derivatives (e.g., those with carboxylate or hydroxyl substituents) will display different distribution kinetics and target engagement profiles. For researchers optimizing lead compounds for CNS penetration or intracellular targets, this specific LogP value serves as a crucial benchmark for SAR expansion.

Physicochemical Property Lipophilicity Drug Design

Isoform-Specific Cytochrome P450 Inhibition: Class-Level Inference from Methyl-Linked Analogs

Studies on isomeric 2-(naphthyl)methylbenzimidazoles (methyl-linked analogs of the target compound) demonstrate that the position of the naphthyl group profoundly influences cytochrome P450 inhibition potency and isoform selectivity [1]. In rat hepatic microsomes, the 1'-naphthyl isomer was approximately twice as potent as the 2'-naphthyl isomer against 7-ethoxyresorufin O-deethylase activity (CYP1A-related) [1]. Conversely, the 2'-isomer showed greater inhibition of 7-ethoxycoumarin O-deethylase [1]. While this data is for methyl-linked compounds, it provides a robust class-level inference that the α-naphthyl substitution pattern (as present in the target compound) is likely to confer a distinct CYP inhibition profile compared to β-substituted analogs. Researchers evaluating metabolic liabilities or drug-drug interaction potential in a series must therefore use the correct α-isomer to avoid misleading SAR conclusions.

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Optimal Application Scenarios for 2-[(1-Naphthyloxy)methyl]-1H-benzimidazole Based on Evidenced Differentiation


SAR Elucidation of Naphthyl Positional Isomers in Antimicrobial Lead Optimization

This compound is the appropriate starting material for any structure-activity relationship (SAR) study that aims to systematically evaluate the effect of naphthyloxy substitution pattern (α vs. β) on antimicrobial potency. As established in Section 3, β-naphthyloxy derivatives exhibit comparatively higher activity [1]. Researchers must procure the specific α-isomer to serve as the baseline comparator when synthesizing and testing the corresponding β-isomer, enabling the quantitative mapping of positional effects on MIC values. Substituting a generic 2-substituted benzimidazole will not provide the required structural constraint and will invalidate the SAR analysis.

Benchmarking Lipophilic Efficiency and Physicochemical Property Space

With a computed XLogP3-AA of 4.2 [2], this compound serves as a well-defined physicochemical benchmark for evaluating lipophilic efficiency (LipE) within a benzimidazole series. Researchers can use this compound to calibrate computational models of membrane permeability or to establish baseline retention times in reversed-phase HPLC assays. Its high lipophilicity makes it particularly suited for studies investigating the impact of LogP on in vitro assay artifacts, such as non-specific protein binding or compound aggregation, when compared to more polar benzimidazole analogs.

Investigating Isoform-Specific CYP450 Interactions in a Benzimidazole Series

For teams conducting early-stage drug metabolism and pharmacokinetic (DMPK) profiling of benzimidazole-based leads, this compound provides a critical tool for studying the impact of α-naphthyl substitution on cytochrome P450 enzyme interactions. Based on class-level inference from methyl-linked analogs [3], the α-naphthyl configuration is predicted to alter CYP1A-related activity by up to 2-fold relative to the β-isomer. Using the correct α-isomer in a panel of recombinant CYP isoforms is essential for generating accurate structure-metabolism relationship data and for avoiding misassignment of metabolic liabilities to the wrong scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(1-Naphthyloxy)methyl]-1h-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.